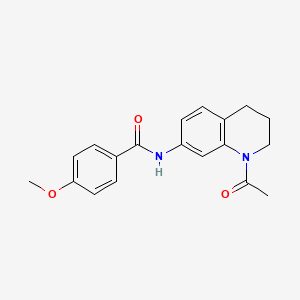

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide is a synthetic small molecule featuring a dihydroquinoline scaffold substituted with an acetyl group at the 1-position and a 4-methoxybenzamide moiety at the 7-position. This compound is structurally designed to target kinase domains, as suggested by its structural resemblance to other kinase inhibitors. The acetyl group may enhance metabolic stability, while the methoxybenzamide substituent contributes to hydrophobic interactions with target proteins.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13(22)21-11-3-4-14-5-8-16(12-18(14)21)20-19(23)15-6-9-17(24-2)10-7-15/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBUSPSBNUKQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a quinoline core, which is known for its diverse biological activities. The structure includes:

- An acetyl group at the 1-position,

- A dihydro configuration at the 3 and 4 positions,

- A methoxybenzamide moiety at the 4-position.

The molecular formula is , with a molecular weight of approximately 345.36 g/mol.

Anticancer Properties

Research indicates that compounds with a quinoline scaffold , such as this compound, exhibit significant anticancer properties. These effects may be attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell cycle regulation and programmed cell death.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs). This modulation can lead to reduced inflammation in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for inflammatory responses and tumor growth.

- Receptor Modulation : It might interact with cellular receptors involved in pain and inflammation pathways, thereby altering cellular responses.

- Signal Transduction Pathways : The compound could affect various signaling cascades that regulate cell survival, proliferation, and apoptosis .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines. For example:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Reduced migration |

These results indicate its potential as a lead compound for further development in cancer therapy .

In Vivo Studies

Animal models have also been employed to assess the anti-inflammatory effects of this compound. In a rat model of arthritis, administration of this compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Swelling (mm) | 8.5 | 5.0 |

| Histological Score | 8 | 3 |

These findings suggest a significant reduction in inflammation and joint damage compared to control groups .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

*Calculated based on molecular formulas.

Key Observations:

Scaffold Differences: The target compound and analogs share a dihydroquinoline core, whereas compounds 7j and 7h () use a quinazolinone scaffold. Quinazolinones are known for strong kinase inhibition due to planar aromaticity and hydrogen-bonding capacity .

Substituent Effects: Acetyl vs. Sulfonyl/Isobutyryl: The acetyl group (target compound) is smaller and less electron-withdrawing than methylsulfonyl () or isobutyryl (). These differences may influence metabolic stability and binding pocket interactions. 4-Methoxybenzamide vs. Its slightly lower docking score (−9.31 kcal/mol vs. −9.65 kcal/mol for 7j) suggests substituent-specific affinity variations .

Activity Insights :

- Compounds 7j and 7h () demonstrate that small substituent changes (e.g., methoxybenzamide vs. thiophene-carboxamide) significantly impact EGFR binding. This highlights the importance of the benzamide moiety’s electronic and steric properties in kinase inhibition .

- The tert-butyl group in ’s compound increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Q & A

Basic: What synthetic routes are recommended for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide, and which intermediates are critical?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the quinoline core via cyclization of substituted anilines with acetylating agents .

- Step 2: Functionalization at the 7-position of the quinoline scaffold using nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Step 3: Amide coupling between the quinoline intermediate and 4-methoxybenzoyl chloride under basic conditions (e.g., using triethylamine or DMAP as a catalyst) .

Key Intermediates: - 7-Amino-3,4-dihydro-2H-quinoline derivatives.

- 1-Acetyl-3,4-dihydro-2H-quinolin-7-amine (critical for introducing the acetyl group).

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- IR: Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- HRMS: Validate molecular formula (e.g., [M+Na]+ peak matching calculated m/z) .

Advanced: How to address unexpected byproducts like diazido derivatives during synthesis?

Methodological Answer:

Unexpected diazido byproducts (e.g., N-(1-azidoalkyl)-4-methoxybenzamide derivatives) may arise from azide group introduction during amidation. Mitigation strategies:

- Reaction Optimization: Control stoichiometry of azide precursors (e.g., NaN₃) and monitor reaction temperature to avoid over-substitution .

- Purification: Use silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate polar byproducts. Avoid prolonged exposure to light/heat to prevent decomposition .

Advanced: How to design assays for evaluating PDE IV inhibitory activity based on structural analogs?

Methodological Answer:

- Target Assay: Use cAMP hydrolysis assays with recombinant PDE IV enzymes.

- Positive Control: Compare activity to known PDE IV inhibitors (e.g., rolipram).

- Structural Insights: Leverage SAR data from analogs (e.g., 3-(cyclopentyloxy)-N-aryl-4-methoxybenzamides) to optimize substitutions on the quinoline ring .

- Data Interpretation: Correlate IC₅₀ values with electron-donating/withdrawing groups on the benzamide moiety.

Basic: What solvent systems optimize the amide coupling step?

Methodological Answer:

- Solvent Choice: Use anhydrous dichloromethane (DCM) or THF to enhance reactivity of 4-methoxybenzoyl chloride.

- Base Selection: Triethylamine or DMAP in catalytic amounts to neutralize HCl byproducts .

- Reaction Monitoring: Track completion via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) or in-situ IR for carbonyl disappearance.

Advanced: How to resolve contradictions in biological assay results (impurities vs. true activity)?

Methodological Answer:

- Purity Assessment: Use HPLC (≥95% purity threshold) and LC-MS to detect trace impurities (e.g., unreacted intermediates or azido byproducts) .

- Dose-Response Curves: Perform assays at multiple concentrations to distinguish between dose-dependent activity and non-specific effects.

- Control Experiments: Test intermediates (e.g., 1-acetylquinoline derivatives) to isolate contributions of specific functional groups .

Advanced: How to apply computational methods to predict target interactions?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to PDE IV’s catalytic domain. Focus on interactions between the methoxy group and hydrophobic pockets .

- MD Simulations: Simulate ligand-protein stability over 100 ns to assess binding mode retention.

- Pharmacophore Mapping: Align with known PDE IV inhibitors to identify critical hydrogen bond donors/acceptors .

Basic: What crystallization conditions are suitable for structural elucidation?

Methodological Answer:

- Solvent Screening: Use slow evaporation in ethanol/water (7:3) or DCM/hexane mixtures.

- X-ray Diffraction: Collect data at low temperature (100 K) to improve resolution.

- Data Validation: Compare unit cell parameters with Cambridge Structural Database entries for related benzamides .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Continuous Flow Reactors: Improve mixing and heat transfer during amide coupling .

- Catalyst Recycling: Immobilize coupling agents (e.g., EDC/HOBt) on solid supports.

- Process Analytics: Implement PAT (Process Analytical Technology) for real-time monitoring of intermediate conversions .

Advanced: How to analyze metabolic stability in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.